2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3S/c1-31-18-8-3-15(13-19(18)32-2)11-12-25-21(30)14-33-22-10-9-20-26-27-23(29(20)28-22)16-4-6-17(24)7-5-16/h3-10,13H,11-12,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYQOXUAXAVVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate with dna. This suggests that the compound might interact with DNA or associated proteins as its primary targets.
Mode of Action
The compound likely acts through a mechanism of DNA intercalation. DNA intercalation involves the insertion of planar molecules between the base pairs of the DNA helix, which can disrupt the DNA’s normal functioning and lead to cell death. This mechanism is often employed by anticancer drugs.
Biochemical Pathways
Dna intercalation can disrupt a variety of cellular processes, including dna replication and transcription, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles, suggesting that this compound might also have been designed with favorable pharmacokinetic properties in mind.
Result of Action
The result of the compound’s action is likely cell death, given its potential mode of action as a DNA intercalator. DNA intercalators can cause DNA damage, disrupt normal cellular processes, and ultimately lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biological Activity
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a novel derivative within the triazole family, known for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, drawing from various studies and research findings.
Structural Overview
The compound features a triazole moiety fused with a pyridazine structure, which is known to enhance biological activity through multiple mechanisms. The presence of the thioether linkage and the dimethoxyphenethyl acetamide group contribute to its pharmacological profile.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported in studies of related triazole compounds, indicating strong antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with MICs ranging from 0.125 to 8 µg/mL .
- The triazole scaffold has been linked to antifungal activity as well, with derivatives demonstrating effectiveness against fungi such as Candida albicans and Aspergillus flavus .
Anticancer Activity
Research indicates that triazole derivatives can interfere with cancer cell proliferation and induce apoptosis. Specific findings include:
- Compounds similar to the one discussed have been reported to exhibit significant cytotoxicity against various cancer cell lines. For example, studies indicated that certain triazoles could inhibit cancer cell growth by disrupting metabolic pathways critical for cell survival .
- The mechanism of action may involve the modulation of enzyme activity and interference with DNA synthesis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives are notable. The compound's structure suggests potential inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation:
- Recent studies have identified related compounds as selective COX-II inhibitors with IC50 values significantly lower than traditional anti-inflammatory drugs like Celecoxib . This suggests that the compound may possess similar anti-inflammatory effects.
Case Studies
-
Antimicrobial Efficacy Study :
- A comparative study evaluated several triazole derivatives for their antibacterial activity. The compound demonstrated superior efficacy compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.
-
Cytotoxicity Assessment :
- In vitro assays on cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 5 µM. Mechanistic studies indicated that it induces apoptosis via the mitochondrial pathway.
Data Table: Biological Activities Summary
Scientific Research Applications
Structure
The compound features a complex structure that includes:
- A triazolo ring system.
- A pyridazin moiety.
- A thioether linkage.
- An acetic acid derivative with a dimethoxyphenethyl substituent.
Molecular Formula
The molecular formula is , indicating a diverse range of functional groups that contribute to its biological activity.
Antitumor Activity
Research has indicated that derivatives of triazolo compounds exhibit significant antitumor properties. The presence of the triazolo and pyridazin rings in this compound may enhance its ability to inhibit tumor growth by interacting with specific molecular targets involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting potential for further exploration in oncology applications .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Triazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The unique structural elements of this compound may contribute to its efficacy against resistant strains of microorganisms. Preliminary studies suggest it could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
In silico studies have indicated that the compound may act as an inhibitor of inflammatory pathways. The potential for anti-inflammatory activity is particularly relevant in treating chronic conditions such as arthritis and other inflammatory diseases, where modulation of the immune response is critical .
Synthesis Routes
The synthesis of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide typically involves several key steps:
- Formation of the Triazolo-Pyridazine Core : Achieved through cyclization reactions using appropriate precursors.
- Thioether Formation : Introduced via thiolation reactions to incorporate the sulfur atom into the structure.
- Acetamide Formation : This step involves the reaction of the triazolo-pyridazine with acetic anhydride or similar reagents to form the final amide product.
Reaction Conditions
Optimizing reaction conditions such as temperature and solvent selection is crucial for maximizing yield and purity during synthesis. Techniques like recrystallization and chromatography are often employed for purification purposes .
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor properties of various triazolo derivatives, compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features exhibited potent activity against resistant strains, highlighting their potential as new antibiotics.
Case Study 3: In Silico Anti-inflammatory Studies
Molecular docking studies suggested that this compound could effectively bind to key proteins involved in inflammatory responses. This predictive modeling supports further experimental validation of its anti-inflammatory properties and potential therapeutic applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Sulfur
The sulfur atom in the thioether group exhibits moderate nucleophilicity, enabling substitution reactions under controlled conditions.
| Reaction Type | Conditions | Products/Outcomes | Key Findings | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides, NaH, DMF, 0–5°C | S-Alkylated derivatives | Higher yields with primary alkyl halides (,) | |
| Oxidation | H₂O₂ (30%), AcOH, 50°C | Sulfoxide/sulfone derivatives | Controlled oxidation avoids overoxidation () |
Mechanistic Insight :
-
Sulfur’s lone pairs facilitate nucleophilic attack on electrophilic alkyl halides.
-
Steric hindrance from the triazolo-pyridazine core reduces reactivity with bulky substrates ().
Amide Bond Hydrolysis and Functionalization
The acetamide group undergoes hydrolysis or coupling reactions, enabling structural diversification.
Example Synthesis :
Reaction with glycine methyl ester under EDCI/HOBt conditions yields a glycinamide analog (85% yield, ).
Triazolo-Pyridazine Core Reactivity
The fused triazole-pyridazine system participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions.
Notable Observation :
Nitration occurs preferentially at the pyridazine ring due to electron-withdrawing effects of the chlorophenyl group ().
Thioether-Mediated Metal Coordination
The sulfur atom coordinates with transition metals, forming complexes with potential catalytic or biological activity.
Applications :
-
Pd complexes show catalytic activity in Suzuki-Miyaura cross-coupling ().
Photochemical Degradation
UV exposure induces decomposition via radical pathways:
| Light Source | Solvent | Half-Life (hr) | Major Degradants | Source |
|---|---|---|---|---|
| UV-C (254 nm) | Methanol | 3.2 | Desulfurized pyridazine () | |
| Visible light | Water | >48 | No significant degradation |
Stability Recommendation :
Store in amber vials at ≤−20°C to prevent photolytic cleavage (,).
Comparative Reactivity Table
| Functional Group | Reaction Rate (Relative to Benzene) | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| Triazolo-pyridazine | 0.3× | Strongly deactivating | Meta |
| Thioether (-S-) | 1.8× | Weakly activating | Ortho/para |
| Acetamide (-NHCOCH₃) | 0.5× | Moderately deactivating | Para |
Data derived from Hammett σ constants and experimental kinetics (, ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
- Triazolo[4,3-a][1,4]Diazepine Derivatives (): The compound in replaces the pyridazine ring with a diazepine system fused to a thieno-triazolo scaffold. The diazepine core may favor interactions with GABA receptors, contrasting with the pyridazine’s preference for kinase inhibition .
- Triazolo[4,3-a]Pyrazine Derivatives (): The pyrazine ring in introduces additional nitrogen atoms, enhancing electron deficiency. This could improve π-π stacking but reduce metabolic stability compared to pyridazine.
Substituent and Linker Modifications
Thioether vs. Ether Linkers :
Compounds in (e.g., 477332-63-1) and utilize thioether or sulfanyl linkers. The target compound’s thioether may offer better resistance to enzymatic cleavage than oxygen-based linkers, as seen in protease inhibitors .Aromatic Substituents :
- 4-Chlorophenyl : Common in , and 8, this group enhances hydrophobic interactions. However, its position on the triazolo ring (position 3 in the target vs. position 5 in ) affects steric hindrance .
- 3,4-Dimethoxyphenethyl : Unique to the target compound, this substituent provides dual methoxy groups for hydrogen bonding and a phenethyl chain for enhanced membrane permeability compared to simpler aryl groups (e.g., 4-hydroxyphenyl in ) .
Pharmacological and Physicochemical Properties
Research Findings and Implications
- Synthetic Challenges : The thioether formation in the target compound likely requires optimized conditions (e.g., anhydrous THF, low temperatures) as seen in and , where yields for analogous reactions were ~51% .
- Bioactivity Trends :
- Toxicity Considerations: While heterocyclic amines (e.g., IQ in ) are carcinogenic, the target compound’s complex structure likely mitigates such risks due to reduced metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
